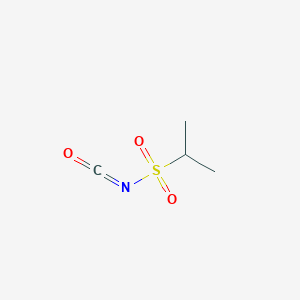
Propane-2-sulfonyl isocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propane-2-sulfonyl isocyanate is a chemical compound with the CAS Number: 89781-36-2 . It has a molecular weight of 149.17 and its IUPAC name is 2-propanesulfonyl isocyanate .
Molecular Structure Analysis
The InChI code for Propane-2-sulfonyl isocyanate is 1S/C4H7NO3S/c1-4(2)9(7,8)5-3-6/h4H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Chemical Reactions Analysis
Isocyanates, including sulfonyl isocyanates, can react with water across either the N=C or C=O bonds, producing carbamate and imidic acid, respectively . The reaction across the N=C bond to form carbamate is favored .Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antifungal Applications
Sulfonyl isocyanates have been used as intermediates for introducing sulfopropyl and sulfobutyl groups into heterocyclic molecules. This modification imparts water solubility and anionic character, which have been leveraged in the synthesis of quaternary ammonium salts with antimicrobial and antifungal activities. For instance, compounds derived from these modifications have shown high activity against Gram-positive and Gram-negative bacteria, as well as fungi, highlighting their potential for developing new antimicrobial agents (Fadda, El-Mekawy, & AbdelAal, 2016).
Material Science Applications
In material science, sulfonyl isocyanates contribute to the development of moisture-cured polyurethane coatings, showcasing improved thermal stability. These coatings, based on polyurethane prepolymers, exhibit high thermal resistance, making them suitable for applications requiring durable protective layers (Chattopadhyay, Sreedhar, & Raju, 2005).
Catalysis and Synthesis
The role of sulfonyl isocyanates in catalysis has been explored through the study of hydrocarbon activation over catalysts for environmental applications. Specifically, the mechanism of lean NO2 reduction by hydrocarbons over HZSM-5 involves the formation of isocyanate species, highlighting the utility of these compounds in reducing environmental pollutants (Ingelsten, Palmqvist, & Skoglundh, 2006).
Energy Storage
Sulfonyl isocyanates have been employed as novel additives in lithium-ion battery electrolytes. Their inclusion in mixed electrolytes enhances ionic conductivity, thermal stability, and overall battery performance, pointing to the importance of these compounds in advancing energy storage technologies (Wu et al., 2012).
Organic Synthesis
In organic synthesis, aryl sulfonyl isocyanates serve as important intermediates, facilitating the formation of a wide range of compounds such as amides, sulfonyl ureas, and lactams. Their versatility and reactivity make them valuable tools for constructing complex molecular architectures (Huang & Yan, 2017).
Wirkmechanismus
While the specific mechanism of action for Propane-2-sulfonyl isocyanate is not available, it’s known that sulfonyl isocyanates can undergo a variety of reactions. For instance, primary sulfonamides can be alkylated, acylated, or arylated to produce other sulfonamides . They can also be precursors to sulfonylureas by coupling with isocyanates .
Zukünftige Richtungen
The field of organosulfur chemistry, including compounds like Propane-2-sulfonyl isocyanate, continues to be an active area of research . Future directions may include the development of new synthesis methods, exploration of novel reactions, and applications in the synthesis of pharmaceuticals and other complex organic molecules .
Eigenschaften
IUPAC Name |
N-(oxomethylidene)propane-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO3S/c1-4(2)9(7,8)5-3-6/h4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLPCARWBHSCIGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)N=C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propane-2-sulfonyl isocyanate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

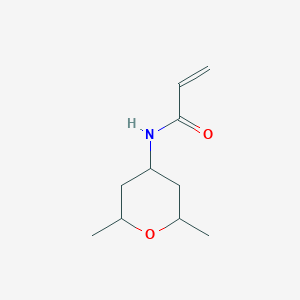
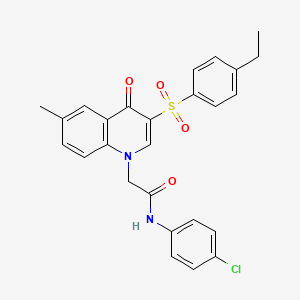
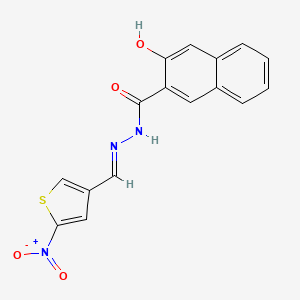
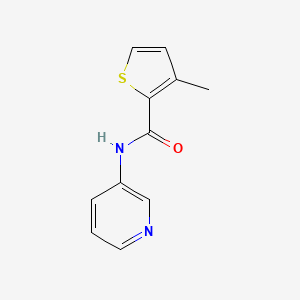
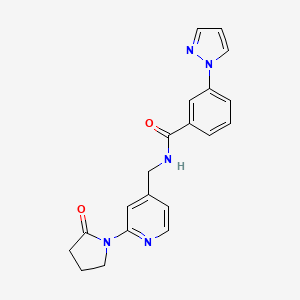
![N-(2-(dimethylamino)ethyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-tosylbutanamide hydrochloride](/img/structure/B2552912.png)
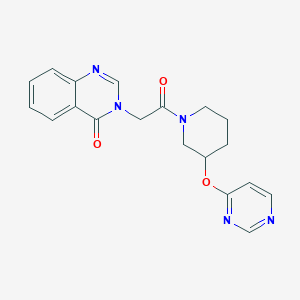
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(ethylthio)benzamide](/img/structure/B2552915.png)
![2-{[3-(Ethoxycarbonyl)-2-methyl-1-benzofuran-5-yl]oxy}propanoic acid](/img/structure/B2552917.png)

![N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2552920.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide](/img/structure/B2552923.png)
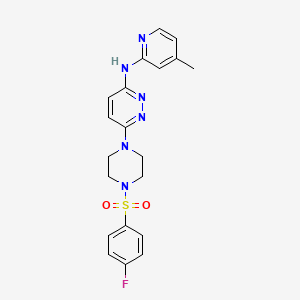
![N-(2,5-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2552929.png)